molecular formula C14H13BrN2O3S B296154 N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide

N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide

Número de catálogo B296154
Peso molecular: 369.24 g/mol
Clave InChI: JEAPVNBBUUHZJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first developed as an inhibitor of the Raf/MEK/ERK signaling pathway, which is involved in cell growth and proliferation. Sorafenib has since been found to have a wide range of effects on various cellular processes, making it a promising candidate for the treatment of cancer and other diseases.

Mecanismo De Acción

Sorafenib exerts its effects through multiple mechanisms, including inhibition of the Raf/MEK/ERK signaling pathway, VEGF and PDGF receptor tyrosine kinases, and other kinases such as c-KIT and FLT3. These inhibitory effects lead to decreased cell growth and proliferation, inhibition of angiogenesis, and induction of apoptosis in cancer cells. Sorafenib has also been found to have immunomodulatory effects, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
Sorafenib has been shown to have a wide range of effects on various cellular processes and pathways. In addition to its inhibitory effects on the Raf/MEK/ERK signaling pathway and other kinases, it has been found to affect mitochondrial respiration, glucose metabolism, and autophagy. Sorafenib has also been shown to modulate the tumor microenvironment, including the immune system and stromal cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sorafenib has several advantages for use in laboratory experiments. It is a well-characterized small molecule drug with known mechanisms of action and pharmacokinetics. It is also commercially available and relatively affordable. However, Sorafenib has some limitations as well. Its effects can be cell type-specific, and its efficacy may be influenced by factors such as tumor heterogeneity and resistance mechanisms. Sorafenib can also have off-target effects, which may complicate interpretation of experimental results.

Direcciones Futuras

There are several potential future directions for research on Sorafenib. One area of interest is the development of combination therapies that can enhance its anticancer activity and overcome resistance mechanisms. Another area of research is the identification of biomarkers that can predict response to Sorafenib and guide patient selection. Additionally, there is ongoing research into the use of Sorafenib for the treatment of other diseases, such as hepatitis C and renal cell carcinoma.

Métodos De Síntesis

The synthesis of Sorafenib involves several steps, starting with the reaction of 4-bromophenylamine with 2-chloro-N-methyl-N-(methylsulfonyl)acetamide to form an intermediate compound. This is then reacted with 4-chlorobenzoyl chloride to form the final product, Sorafenib. The synthesis process has been optimized over the years to improve yield and purity, and various modifications have been made to the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Sorafenib has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have potent inhibitory effects on the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer cells. Sorafenib has also been found to inhibit other kinases and cellular processes, including angiogenesis and apoptosis, which are also important in cancer development and progression.

Propiedades

Fórmula molecular

C14H13BrN2O3S

Peso molecular

369.24 g/mol

Nombre IUPAC

N-(4-bromophenyl)-2-(methanesulfonamido)benzamide

InChI

InChI=1S/C14H13BrN2O3S/c1-21(19,20)17-13-5-3-2-4-12(13)14(18)16-11-8-6-10(15)7-9-11/h2-9,17H,1H3,(H,16,18)

Clave InChI

JEAPVNBBUUHZJQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br

SMILES canónico

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.